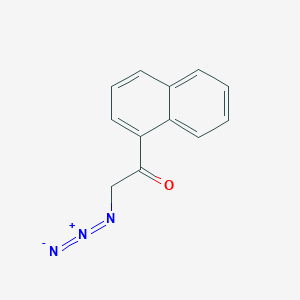

2-Azido-1-(naphthalen-1-yl)ethan-1-one

Description

2-Azido-1-(naphthalen-1-yl)ethan-1-one is a ketone-functionalized organic azide featuring a naphthalene moiety at the carbonyl position. Its structure combines the aromatic stability of naphthalene with the high reactivity of the azide group, making it a versatile intermediate in synthetic chemistry. The compound is particularly valuable in click chemistry, where it participates in 1,3-dipolar cycloaddition reactions with alkynes to form 1,2,3-triazole derivatives . These triazoles are widely studied for applications in drug discovery, polymer science, and materials engineering due to their peptidomimetic properties and stability .

Properties

CAS No. |

116855-50-6 |

|---|---|

Molecular Formula |

C12H9N3O |

Molecular Weight |

211.22 g/mol |

IUPAC Name |

2-azido-1-naphthalen-1-ylethanone |

InChI |

InChI=1S/C12H9N3O/c13-15-14-8-12(16)11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2 |

InChI Key |

SKPOHQWWLNIHNG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)CN=[N+]=[N-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous azido-ketones differ primarily in the substituents on the aromatic ring or the carbonyl-adjacent group. These variations significantly influence their reactivity, physicochemical properties, and applications. Below is a detailed comparison:

Substituent Effects on Aromatic Rings

Heterocyclic and Aliphatic Variants

Spectral and Physical Properties

- IR Spectroscopy : Azido-ketones show characteristic peaks at ~2100 cm<sup>−1</sup> (N3 stretch) and ~1670 cm<sup>−1</sup> (C=O stretch). Nitro groups add asymmetric stretches at ~1500 cm<sup>−1</sup> .

- NMR Data: 2-Azido-1-(piperazin-1-yl)ethan-1-one: <sup>1</sup>H NMR (CD3OD, δ 4.18 ppm: NCH2CO) . 2-Azido-1-(4-nitrophenyl)ethanone: <sup>13</sup>C NMR (DMSO-d6, δ 165.0 ppm: C=O) .

Preparation Methods

Reaction Conditions and Mechanism

Enol acetate derivatives of 1-(naphthalen-1-yl)ethan-1-one undergo azidation using trimethylsilyl azide (TMSN₃) as the nitrogen source. The reaction proceeds at a constant voltage of 2.3 V in anhydrous acetonitrile, with water (5 equiv) as a proton donor. The electrochemical setup facilitates the generation of reactive oxygen species, which mediate the oxyazidation process.

Key parameters :

-

Substrate : Enol acetate of 1-(naphthalen-1-yl)ethan-1-one

-

Azide source : TMSN₃ (2 equiv)

-

Electrolyte : nBu₄NPF₆ (1 equiv)

-

Duration : 6 hours at room temperature

Post-reaction purification via silica gel chromatography (petroleum ether:ethyl acetate = 20:1) yields the target compound as a yellow oil.

Yield and Scalability

While the exact yield for this compound is unspecified in the literature, analogous substrates (e.g., 2-azido-1-phenylethan-1-one) achieve 68% yield under identical conditions. Scalability is constrained by electrode surface area and solvent volume limitations.

Nucleophilic Substitution of Sulfonate Esters

A patent describing the synthesis of (R)-1-(naphthalen-1-yl)ethylamine outlines a relevant azidation step applicable to ketone derivatives. This method involves SN2 substitution of a sulfonate ester intermediate with sodium azide.

Synthetic Pathway

-

Sulfonate Ester Formation : (S)-1-(naphthalen-1-yl)ethanol is treated with a sulfonyl chloride derivative (e.g., mesyl chloride) in dichloromethane, yielding the corresponding sulfonate ester.

-

Azidation : The sulfonate ester reacts with sodium azide (2–5 equiv) in anhydrous DMF at 30–60°C for 8–16 hours, resulting in configurationally inverted azide.

Critical considerations :

-

Solvent : Anhydrous DMF or DMSO

-

Temperature : 40°C optimal for minimizing side reactions

-

Work-up : Aqueous extraction followed by silica gel chromatography

Advantages and Limitations

This method offers predictable stereochemical outcomes due to the SN2 mechanism. However, the multi-step sequence (sulfonation followed by azidation) reduces overall efficiency, with yields dependent on the purity of intermediates.

Comparative Analysis of Methods

Spectroscopic Characterization

This compound exhibits distinct NMR features:

-

¹H NMR (CDCl₃) : δ 7.91 (d, J = 8.1 Hz, 2H, naphthyl), 7.63 (t, J = 7.4 Hz, 1H), 7.50 (t, J = 7.8 Hz, 2H), 4.56 (s, 2H, CH₂N₃).

-

¹³C NMR : δ 202.1 (C=O), 134.8–127.3 (naphthyl carbons), 58.4 (CH₂N₃).

IR spectroscopy confirms the azide group via a characteristic stretch at ~2100 cm⁻¹ .

Q & A

Q. What are the common synthetic routes for preparing 2-Azido-1-(naphthalen-1-yl)ethan-1-one, and how is the product purified?

A widely cited method involves reacting 2-azido-1-(naphthalen-1-yl)ethanone with diethylamine and sodium cyanoborohydride in dry methanol, using 3Å molecular sieves to control moisture. Post-reaction, the product is isolated via solvent removal under reduced pressure. Purification typically employs column chromatography (silica gel, hexane/ethyl acetate gradient) to separate azido ketones from byproducts. Monitoring reaction progress with TLC (Rf ~0.4 in 7:3 hexane/EtOAc) ensures optimal yield .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- ¹H NMR : Peaks at δ 8.80–7.20 ppm (aromatic protons) and δ 4.91 ppm (hydroxyl group in derivatives) confirm naphthalene and ketone moieties .

- IR Spectroscopy : Strong absorption at ~2100 cm⁻¹ (azide stretch) and ~1700 cm⁻¹ (ketone C=O) .

- Melting Point : Derivatives like hydroxylated analogs show sharp melting points (e.g., 169–171°C), aiding purity assessment .

Advanced Research Questions

Q. How can biocatalytic systems like Biobeads optimize stereoselective reductions of this compound?

Biobeads enable miniaturized, high-throughput screening for azido ketone reductions. For example, using 0.036 mg of ketoreductase (Kred) with 1-(naphthalen-1-yl)ethan-1-one as a substrate achieves >90% conversion and stereoselectivity (13–26% ee for S-isomer). Key parameters include:

Q. What computational strategies predict the reactivity of the azido group in this compound?

Density Functional Theory (DFT) studies model azide decomposition pathways and cycloaddition reactivity. For example:

- Electrostatic potential maps identify nucleophilic/electrophilic sites on the naphthalene ring.

- Transition state analysis of Huisgen cycloadditions reveals steric hindrance from the naphthoyl group, favoring regioselectivity with electron-deficient alkynes.

- Thermodynamic stability : The azido group’s activation energy for decomposition is ~25 kcal/mol, indicating moderate stability under standard conditions .

Q. How do crystallographic methods resolve structural ambiguities in azido-naphthalene derivatives?

Single-crystal X-ray diffraction (SHELX programs) resolves challenges like azide orientation and packing effects. For 2-Azido-1-(4-methylphenyl)ethanone:

- Space group : Triclinic P1 with unit cell parameters a = 8.765 Å, b = 11.427 Å, c = 14.197 Å.

- Torsion angles : The azide group adopts a near-linear conformation (N-N-N angle ~170°), minimizing steric clash with the naphthalene ring.

- Hydrogen bonding : Weak C–H···O interactions (2.8–3.2 Å) stabilize the lattice .

Q. How should researchers address contradictory NMR data for azido-ketone derivatives?

Discrepancies in peak splitting or integration often arise from:

- Dynamic effects : Rotameric equilibria of the azide group broaden signals at room temperature. Use low-temperature NMR (−40°C) to "freeze" conformers.

- Solvent polarity : CDCl3 vs. DMSO-d6 shifts aromatic protons by ±0.3 ppm. Cross-validate with COSY and HSQC for assignment .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.